8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Radical Reactions: Employing radical initiators and bromine sources under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative .
Scientific Research Applications
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including tuberculosis.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of biological pathways, depending on the context. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 2,8-Diaryl-6-aminoimidazo[1,2-a]pyridines
Uniqueness
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
BHSROYVIUPUMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Br)N |
Origin of Product |
United States |
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